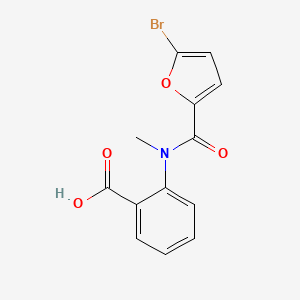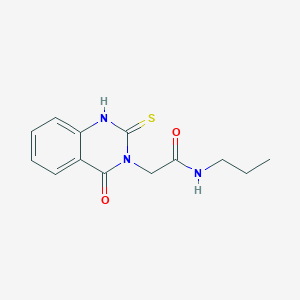
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide, also known as OPQA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress. 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression regulation.
Biochemical and Physiological Effects:
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide inhibits the growth of cancer cells, induces apoptosis, and inhibits cell proliferation. It has also been shown to have anti-inflammatory and antioxidant effects. In animal studies, 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide has been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, there are also some limitations to its use in lab experiments. 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide. One area of interest is the development of more potent and selective analogs of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide. Another area of interest is the investigation of the mechanism of action of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide, which could lead to the identification of new targets for drug development. Additionally, further studies are needed to investigate the efficacy of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide in animal models of disease and to determine its potential for clinical use.
合成法
The synthesis of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide involves the reaction of 2-aminobenzamide with thioacetic acid, followed by the reaction with propyl bromide and acetic anhydride. The final product is obtained after purification through recrystallization. The synthesis of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide has been optimized to improve yield and purity, and various methods have been reported in the literature.
科学的研究の応用
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have demonstrated that 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-7-14-11(17)8-16-12(18)9-5-3-4-6-10(9)15-13(16)19/h3-6H,2,7-8H2,1H3,(H,14,17)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERANHIKVOGAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-(Tert-butyl)phenyl)-8-((3-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2527706.png)
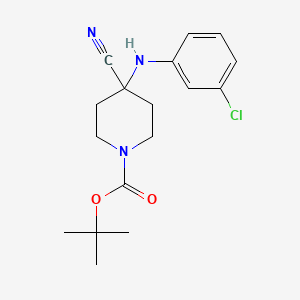
![4-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2527710.png)
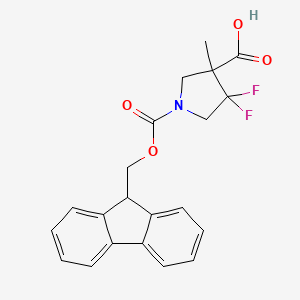
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2527714.png)
![N-(1-cyanocycloheptyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B2527716.png)
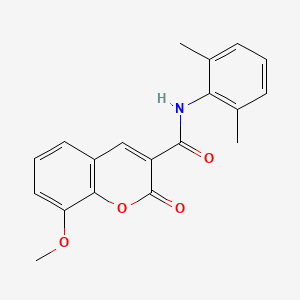

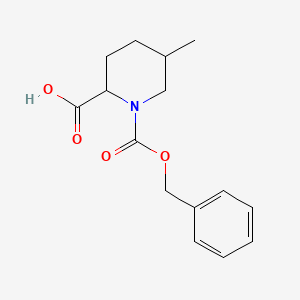
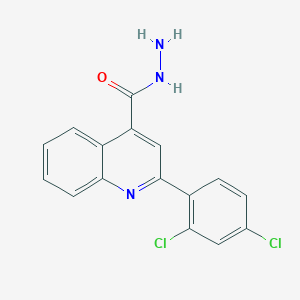


![[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B2527726.png)
